

Cyclo-(L-Pro-L-Ile) synthesis methods

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Compound of Interest

Compound Name: Cyclo-(L-Pro-L-Ile)

CAS No.: 57089-60-8

Cat. No.: B1147803

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Structural & Biological Significance

Cyclo-(L-Pro-L-Ile), also designated as Cyclo(IP) or (3S,8aS)-3-[(1S)-sec-butyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a naturally occurring cyclic dipeptide[1]. The molecule is characterized by a highly rigid, six-membered diketopiperazine (DKP) ring system formed by the head-to-tail condensation of L-proline and L-isoleucine[2]. This structural rigidity confers exceptional resistance to proteolytic degradation, making it an ideal candidate for therapeutic development[3].

Biologically, **Cyclo-(L-Pro-L-Ile)** exhibits a broad spectrum of activities. It has been identified as a potent antimicrobial and antifungal agent, a quorum-sensing inhibitor, and a critical metabolite derived from *Bacillus thuringiensis* JCK-1233 capable of suppressing pine wilt disease by eliciting a moderate hypersensitive reaction in plants[1][4][5].

Biosynthetic Pathways: Enzymatic Assembly

In biological systems, the DKP scaffold is assembled via two primary enzymatic machineries: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs)[4][6].

Mechanistic Causality: Unlike large multimodular NRPSs, CDPSs are compact, standalone enzymes that bypass standard amino acid activation. Instead, they hijack aminoacyl-tRNAs (aa-tRNAs) directly from the host organism's ribosomal translation machinery[6]. The catalytic cycle begins when the CDPS binds the first aa-tRNA (Pro-tRNA), transferring the aminoacyl group to a conserved serine residue to form an aminoacyl-enzyme intermediate. A second aa-tRNA (Ile-tRNA) is then recruited, forming a dipeptidyl-enzyme intermediate. The proximity of the free amine to the ester carbonyl drives a spontaneous intramolecular cyclization, releasing the final DKP[7].



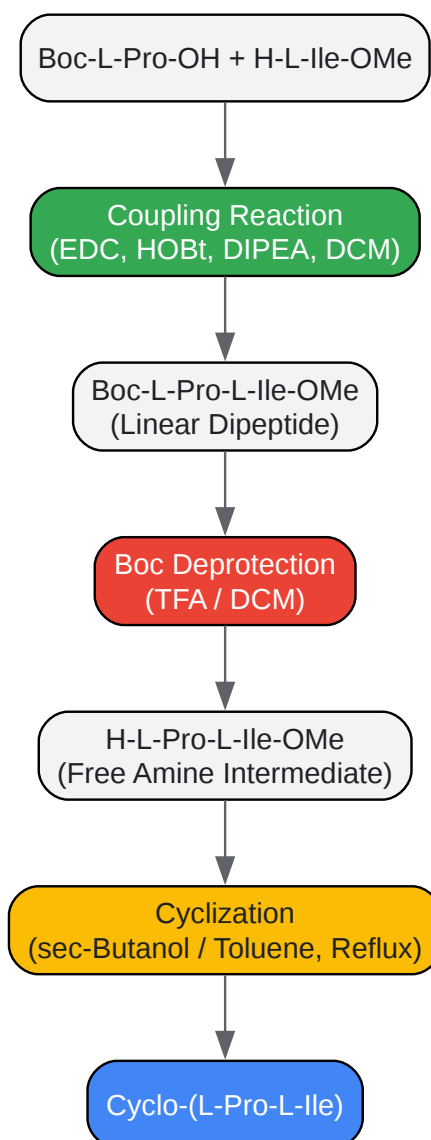
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Enzymatic biosynthesis of **Cyclo-(L-Pro-L-Ile)** via Cyclodipeptide Synthase (CDPS) pathway.

Chemical Synthesis Strategies: Solution-Phase Validation

While enzymatic synthesis guarantees absolute stereospecificity, chemical synthesis remains the industry standard for scalable production and rapid structural diversification[8].

Mechanistic Causality: The most robust method for synthesizing **Cyclo-(L-Pro-L-Ile)** is solution-phase peptide synthesis using standard carbodiimide coupling[2]. An N-protected amino acid (Boc-L-Pro-OH) is coupled with a C-protected amino acid (H-L-Ile-OMe) utilizing EDC and HOBt. EDC activates the carboxyl group, while HOBt forms an active ester intermediate that effectively suppresses the racemization (epimerization) of the chiral α -carbon[9][10]. Following Boc deprotection with Trifluoroacetic acid (TFA), the linear dipeptide is forced into a cis-peptide bond conformation by the proline residue, lowering the activation energy required for heat-driven cyclization under basic conditions[3].



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Solution-phase chemical synthesis workflow for **Cyclo-(L-Pro-L-Ile)**.

Validated Experimental Protocol: Solution-Phase Synthesis

This protocol is engineered as a self-validating system, embedding critical Quality Control (QC) checkpoints to ensure stereochemical integrity and maximize yield.

Step 1: Dipeptide Coupling

- Dissolve 1.0 eq of Boc-L-Pro-OH and 1.1 eq of H-L-Ile-OMe·HCl in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.
- Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the hydrochloride salt of the isoleucine methyl ester, ensuring the amine is nucleophilic, while maintaining a slightly basic environment to prevent premature degradation of the acid-labile Boc group.
- Chill the reaction vessel to 0°C. Sequentially add 1.2 eq of HOBt and 1.2 eq of EDC·HCl. Stir for 30 minutes at 0°C, then allow the mixture to warm to room temperature and stir for 12 hours.
- QC Checkpoint 1: Monitor reaction progression via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot indicates complete coupling.
- Wash the organic layer successively with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the linear intermediate Boc-L-Pro-L-Ile-OMe.

Step 2: Boc Deprotection 6. Dissolve the crude Boc-L-Pro-L-Ile-OMe in a 1:1 (v/v) mixture of TFA and DCM. Stir at room temperature for 1 hour. Causality: TFA selectively cleaves the Boc protecting group via acidolysis without hydrolyzing the robust methyl ester at the C-terminus. 7. Concentrate the solution in vacuo. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the TFA salt of H-L-Pro-L-Ile-OMe.

Step 3: Intramolecular Cyclization 8. Dissolve the deprotected dipeptide in a 1:1 mixture of sec-butanol and toluene (0.05 M). 9. Add 2.0 eq of DIPEA and reflux the mixture (approx. 110°C) for 24 hours. Causality: Refluxing in a high-boiling solvent mixture provides the thermodynamic energy required for the intramolecular aminolysis of the methyl ester. Toluene assists in the azeotropic removal of the methanol byproduct, driving the chemical equilibrium strictly toward the cyclic DKP product^{[3][8]}. 10. QC Checkpoint 2: Perform LC-MS analysis. The target mass [M+H]⁺ must be detected at m/z 211.14. 11. Purify the crude product via silica gel flash chromatography (Eluent: DCM/MeOH 95:5) to obtain pure **Cyclo-(L-Pro-L-Ile)**.

Quantitative Data & Analytical Characterization

Table 1: Physicochemical and NMR Characterization of **Cyclo-(L-Pro-L-Ile)**^{[11][12]}

Property	Value / Description
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₂
Molecular Weight	210.27 g/mol
Exact Mass [M+H] ⁺	m/z 211.14
Appearance	White to off-white powder
¹ H NMR (CD ₃ CN, 600 MHz)	δ 6.46 (s, -NH), 4.06 (t, J = 7.9 Hz, H-2), 3.96 (s, H-2'), 3.47-3.39 (m, H-5a/b), 1.02 (d, J = 7.2 Hz, H-6'), 0.89 (t, J = 7.5 Hz, H-5')
¹³ C NMR (CD ₃ CN, 150 MHz)	δ 170.8 (C-1), 165.6 (C-1'), 60.4 (C-2), 59.0 (C-2'), 45.2 (C-5), 35.9 (C-3'), 28.7 (C-3), 24.5 (C-4'), 22.6 (C-4), 15.2 (C-6'), 12.1 (C-5')

Table 2: Comparison of Synthesis Modalities

Parameter	Solution-Phase (EDC/HOBt)	Solid-Phase Peptide Synthesis (SPPS)	Enzymatic (CDPS via <i>E. coli</i>)
Scalability	High (Gram to Kilogram scale)	Medium (Milligram to Gram scale)	Low (Microgram to Milligram scale)
Stereocontrol	High (with HOBt epimerization suppression)	High	Absolute (Enzyme-directed precision)
Reaction Time	2-3 Days	1-2 Days	3-5 Days (including bacterial expression)
Primary Challenge	Solvent waste, purification bottlenecks	Resin cost, cleavage optimization	Enzyme stability, low titer yield

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